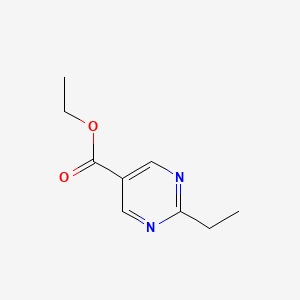
5-ethyl-1-phenyl-1H-pyrazol-4-amine
Descripción general
Descripción
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1521280-31-8 . It has a molecular weight of 187.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-ethyl-1-phenyl-1H-pyrazol-4-amine is 1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a valuable compound in medicinal chemistry due to its structural similarity to pyrazole, which is a core structure in many pharmacologically active compounds . Pyrazole derivatives have been explored for their therapeutic potential and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . This compound can serve as a precursor in the synthesis of more complex molecules that may act as potential drug candidates.
Agriculture
In the agricultural sector, pyrazole derivatives, like 5-ethyl-1-phenyl-1H-pyrazol-4-amine , are utilized for their herbicidal properties . They can be incorporated into formulations that help control the growth of weeds and other unwanted vegetation, thereby improving crop yield and quality.
Material Science
The compound’s role in material science is linked to the synthesis of novel organic compounds that can be used in the development of new materials . These materials might possess unique properties such as enhanced durability or thermal stability, making them suitable for various industrial applications.
Chemical Synthesis
5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a versatile intermediate in chemical synthesis. It can be used to create a variety of pyrazole derivatives through reactions with different reagents, leading to compounds with potential applications in pharmaceuticals and agrochemicals .
Pharmacology
In pharmacology, this compound’s derivatives are studied for their interactions with biological systems. They may be used to modulate enzyme activity, receptor binding, or to inhibit specific biochemical pathways involved in disease processes .
Biochemistry
In biochemistry, 5-ethyl-1-phenyl-1H-pyrazol-4-amine and its derivatives can be used to study enzyme-substrate interactions, as well as to understand the structure-activity relationships of biochemical compounds . This can lead to the discovery of new biochemical pathways and mechanisms.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18724) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-ethyl-1-phenyl-1H-pyrazol-4-amine. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
5-ethyl-1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDMRSFBJDDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-phenyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)


![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)
